molecular formula C15H21N3O5 B4541464 N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide

N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4541464
M. Wt: 323.34 g/mol
InChI Key: DPOZRWCXJAUZQP-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control. Therefore, the inhibition of FAAH has been proposed as a potential therapeutic strategy for various diseases, including chronic pain, anxiety, and obesity.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. The activation of these receptors has been shown to modulate various physiological processes, including pain perception, mood regulation, and appetite control.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits FAAH in a dose-dependent manner, leading to an increase in the levels of endocannabinoids. In vivo studies have shown that this compound produces analgesic effects in various animal models of pain, including inflammatory pain and neuropathic pain. This compound has also been shown to produce anxiolytic effects in animal models of anxiety and to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for FAAH, which allows for the precise modulation of the endocannabinoid system. This compound also has a good pharmacokinetic profile, with a long half-life and good bioavailability. However, this compound has some limitations, including its high cost and the complexity of its synthesis. This compound is also highly lipophilic, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide. One of the main directions is the development of this compound-based drugs for the treatment of various diseases, including chronic pain, anxiety, and obesity. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system. Furthermore, the potential interactions between this compound and other drugs should be explored, as well as the potential side effects of this compound in humans. Finally, the development of new and more efficient methods for the synthesis of this compound should be pursued to improve its accessibility and reduce its cost.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated that this compound is a potent and selective inhibitor of FAAH, with an IC50 value of 0.7 nM. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which have been implicated in various physiological processes. Therefore, this compound has been proposed as a potential therapeutic agent for various diseases, including chronic pain, anxiety, and obesity.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c19-15(16-6-1-7-17-8-10-22-11-9-17)12-23-14-4-2-13(3-5-14)18(20)21/h2-5H,1,6-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOZRWCXJAUZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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